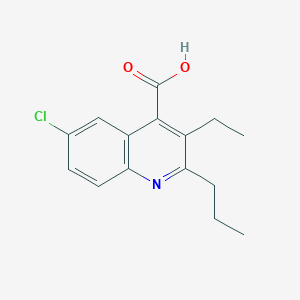
N-isopropyl-N-methyl-2-(pyridazin-3-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Tetrahydroisoquinolines, including derivatives similar to the compound of interest, have been synthesized through various methods. For instance, 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their inhibitory potency and affinity for certain receptors (Grunewald et al., 2006). Another approach involves a three-component reaction to create 2,3,4,11b-tetrahydro-1H-pyridazino[6,1-a]isoquinolines (Yu et al., 2011).
Molecular Structure Analysis
- The molecular structure of tetrahydroisoquinoline derivatives is characterized by interactions such as hydrogen bonds and favorable interactions with various enzymes. Molecular modeling studies have been conducted to understand these interactions (Grunewald et al., 2006).
Chemical Reactions and Properties
- Tetrahydroisoquinolines exhibit various chemical reactions and properties, including binding to enzymes and receptors, influenced by their molecular structure and substituents. These reactions are critical in understanding their pharmacological profile (Grunewald et al., 2005).
Physical Properties Analysis
- The physical properties of these compounds, such as lipophilicity, are influenced by their structural components. For example, sulfones derived from similar compounds were found to be more lipophilic but less potent than their corresponding sulfonamides (Grunewald et al., 2006).
Chemical Properties Analysis
- The chemical properties, like inhibitory potency and selectivity, of tetrahydroisoquinoline derivatives are significantly affected by the presence and type of substituents on the molecule (Grunewald et al., 2005).
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has indicated that derivatives of tetrahydroisoquinoline sulfonamide, a category to which the compound likely belongs, have shown promise as potential anticancer agents. A study highlighted the synthesis of a library including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines and tetrahydroisoquinolines, which induced oxidative stress and glutathione depletion in various cancer cell lines, including melanoma and leukemia. Certain compounds among these derivatives exhibited significant cytotoxic effects at low concentrations, suggesting a potential pathway for anticancer drug development (Madácsi et al., 2013).
Chemical Synthesis and Catalysis
The compound's structural framework has relevance in the development of novel synthetic methodologies. For instance, N-Sulfonylcarboxamides, which share a similar sulfonamide functional group, have been used as directing groups for C-H activation in ruthenium-catalyzed annulation reactions. This approach facilitates the synthesis of isoquinolones, illustrating the compound's utility in synthetic organic chemistry to enhance reaction efficiency and selectivity (Petrova et al., 2017).
Heterocyclic Chemistry
The compound is also relevant in the field of heterocyclic chemistry, where its structure serves as a backbone for the synthesis of complex heterocyclic systems. Research detailing the one-pot synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines using a heterogeneous nanocatalyst underscores the versatility of tetrahydroisoquinoline derivatives in constructing pharmacologically significant heterocycles (Maleki, 2014).
Pharmacological Research
Beyond its application in medicinal chemistry for anticancer research, derivatives of tetrahydroisoquinoline sulfonamide are explored for various pharmacological effects. A study on sulfonamide hybrids showcases the diverse therapeutic potential of sulfonamide-based compounds, including antibacterial, anti-carbonic anhydrase, and antitumor activities. These findings highlight the broad applicability of sulfonamide derivatives in discovering new therapeutic agents (Ghomashi et al., 2022).
Molecular Modeling and Drug Design
The structural features of tetrahydroisoquinoline sulfonamides facilitate their use in molecular modeling studies aimed at understanding drug-receptor interactions. For example, comparative studies of sulfonamide and sulfone derivatives with the enzyme phenylethanolamine N-methyltransferase (PNMT) provide insights into molecular interactions that underpin inhibitor potency and selectivity, contributing to the rational design of drugs targeting specific enzymes (Grunewald et al., 2006).
Propiedades
IUPAC Name |
N-methyl-N-propan-2-yl-2-(pyridazine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13(2)21(3)26(24,25)16-7-6-15-12-22(10-8-14(15)11-16)18(23)17-5-4-9-19-20-17/h4-7,9,11,13H,8,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKPRTHZLKWVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC2=C(CN(CC2)C(=O)C3=NN=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-N-methyl-2-(pyridazin-3-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)

![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)
![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)
![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)